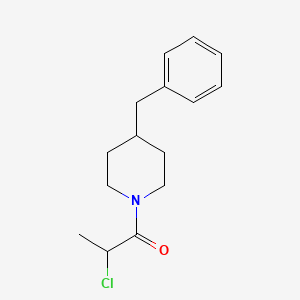

4-Benzyl-1-(2-chloropropanoyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Benzyl-1-(2-chloropropanoyl)piperidine” is a chemical compound with the CAS Number: 260253-94-9 . It has a molecular weight of 265.78 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-benzyl-1-(2-chloropropanoyl)piperidine . The InChI code for this compound is 1S/C15H20ClNO/c1-12(16)15(18)17-9-7-14(8-10-17)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 .Physical And Chemical Properties Analysis

The compound “4-Benzyl-1-(2-chloropropanoyl)piperidine” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

- Anti-Acetylcholinesterase Activity: Piperidine derivatives, including those related to 4-Benzyl-1-(2-chloropropanoyl)piperidine, have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown potential as inhibitors of acetylcholinesterase, an enzyme involved in neurological functions. This suggests potential applications in treating conditions like dementia or Alzheimer's disease (Sugimoto et al., 1990) (Sugimoto et al., 1992).

Pharmacological Synthesis

- Synthesis of Potential Pharmaceuticals: Research has been conducted on the synthesis of 1-Benzyl-4-chloromethylpiperidine, a compound closely related to 4-Benzyl-1-(2-chloropropanoyl)piperidine, demonstrating its utility as a building block in creating compounds of pharmacological interest (Rodríguez-Franco & Fernández-Bachiller, 2002).

Radiochemical Studies

- Synthesis of Labeled Compounds: Piperidine derivatives have been used in the synthesis of labeled compounds, such as 1-Benzyl-4-hydroxy[2-14C]piperidine, for applications in metabolism studies of certain drugs (Ren et al., 2007).

Structural and Spectroscopic Analysis

- Molecular Structure Analysis: N-substituted-4-(cyanophenylmethylene)piperidines, including structures related to 4-Benzyl-1-(2-chloropropanoyl)piperidine, have been synthesized and analyzed for their structural characteristics using techniques like NMR and IR spectroscopy, indicating their potential in various chemical and pharmaceutical research (Lee et al., 1966).

Receptor Binding Studies

- σ-Receptor Ligands: Certain spiropiperidine derivatives, related to the structure of 4-Benzyl-1-(2-chloropropanoyl)piperidine, have been investigated for their binding properties to σ-receptors, which are significant in neurological studies (Maier & Wünsch, 2002).

Computational and Theoretical Studies

- Molecular Docking and Spectroscopic Analysis: Advanced computational and theoretical methods, such as molecular docking, spectroscopic analysis, and DFT calculations, have been employed to study compounds like 1-Benzyl-4-(N-Boc-amino)piperidine, demonstrating the wide-ranging applications in drug design and discovery (Janani et al., 2020).

Organometallic Chemistry

- Metal Complex Synthesis: Piperidine derivatives have been utilized in synthesizing metal complexes, indicating their role in materials science and catalysis research (Kilic et al., 2008).

Crystallography and Materials Science

- Crystal Structure Determination: The detailed structural analysis of compounds like (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, structurally related to 4-Benzyl-1-(2-chloropropanoyl)piperidine, has been conducted, contributing to the field of crystallography and material science (Kumar et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 4-Benzyl-1-(2-chloropropanoyl)piperidine is the monoamine neurotransmitter system . It acts as a monoamine releasing agent with a selectivity for releasing dopamine and norepinephrine over serotonin . These neurotransmitters play crucial roles in regulating mood, attention, and the body’s response to stress.

Mode of Action

4-Benzyl-1-(2-chloropropanoyl)piperidine interacts with its targets by promoting the release of dopamine and norepinephrine . It has a 20- to 48-fold selectivity for releasing dopamine

Propriétés

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-chloropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO/c1-12(16)15(18)17-9-7-14(8-10-17)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLIJZZEHQCIPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1-(2-chloropropanoyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010841.png)

![1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid](/img/structure/B3010842.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010853.png)

![3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010856.png)

![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)

![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)